4-butoxy-N-(2-ethylphenyl)benzamide
Description
4-Butoxy-N-(2-ethylphenyl)benzamide (Quin-C1) is a quinazoline derivative identified as a selective agonist for Formyl Peptide Receptor 2 (FPR2) . It exhibits chemotactic activity in neutrophils and induces calcium mobilization and ERK phosphorylation in FPR2-expressing cells . Its structure features a benzamide core with a butoxy substituent at the 4-position of the benzene ring and a 2-ethylphenyl group attached via an amide linkage. Unlike peptide-based FPR2 agonists, Quin-C1 demonstrates lower efficacy in superoxide generation but retains high selectivity for FPR2 over other receptors .
Properties
IUPAC Name |
4-butoxy-N-(2-ethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-3-5-14-22-17-12-10-16(11-13-17)19(21)20-18-9-7-6-8-15(18)4-2/h6-13H,3-5,14H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKNVSLHABTXOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(2-ethylphenyl)benzamide typically involves the reaction of 4-butoxybenzoic acid with 2-ethylphenylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of 4-butoxy-N-(2-ethylphenyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(2-ethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form a butoxy radical, which can further react to form different products.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Oxidation of the butoxy group can lead to the formation of butoxy radicals and further oxidation products.
Reduction: Reduction of the amide group results in the formation of the corresponding amine.
Substitution: Electrophilic aromatic substitution can introduce various substituents onto the benzene ring, depending on the reagents used.
Scientific Research Applications
4-butoxy-N-(2-ethylphenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(2-ethylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Analogs
Structural analogs of Quin-C1 vary in substituents on the benzene ring or the amide nitrogen, leading to diverse pharmacological profiles. Key examples include:
Key Observations :
Pharmacological Activities
Key Findings :
- Quin-C1 ’s FPR2 selectivity makes it unique among benzamides, which typically target mGluR5 or enzymes like tyrosinase.
- VU0040237 ’s potency at mGluR5 highlights the role of fluorinated aryl groups in CNS drug design .
- 4-AEPB demonstrates that amino groups enhance anticonvulsant efficacy but may reduce metabolic stability .
Physicochemical Properties
Trends :
- Butoxy groups increase hydrophobicity (higher logP), reducing aqueous solubility.
- Amino substituents (4-AEPB) improve polarity but may complicate synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
